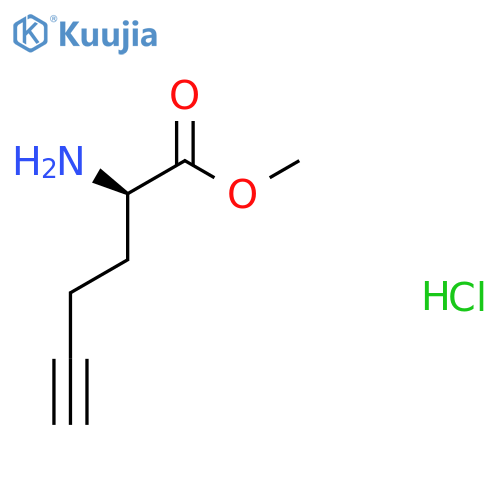

Cas no 2460739-83-5 (methyl (2R)-2-aminohex-5-ynoate hydrochloride)

methyl (2R)-2-aminohex-5-ynoate hydrochloride 化学的及び物理的性質

名前と識別子

-

- methyl (2R)-2-aminohex-5-ynoate hydrochloride

- EN300-27081533

- 2460739-83-5

- Methyl (2R)-2-aminohex-5-ynoate;hydrochloride

-

- MDL: MFCD32703017

- インチ: 1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m1./s1

- InChIKey: AUVQEMCYWHTHLQ-FYZOBXCZSA-N

- ほほえんだ: Cl.O(C)C([C@@H](CCC#C)N)=O

計算された属性

- せいみつぶんしりょう: 177.0556563g/mol

- どういたいしつりょう: 177.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 156

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

methyl (2R)-2-aminohex-5-ynoate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27081533-0.1g |

methyl (2R)-2-aminohex-5-ynoate hydrochloride |

2460739-83-5 | 95.0% | 0.1g |

$515.0 | 2025-03-20 | |

| Enamine | EN300-27081533-2.5g |

methyl (2R)-2-aminohex-5-ynoate hydrochloride |

2460739-83-5 | 95.0% | 2.5g |

$2912.0 | 2025-03-20 | |

| Enamine | EN300-27081533-5g |

methyl (2R)-2-aminohex-5-ynoate hydrochloride |

2460739-83-5 | 95% | 5g |

$4309.0 | 2023-09-11 | |

| 1PlusChem | 1P028P5V-100mg |

methyl(2R)-2-aminohex-5-ynoatehydrochloride |

2460739-83-5 | 95% | 100mg |

$699.00 | 2024-05-21 | |

| Aaron | AR028PE7-2.5g |

methyl(2R)-2-aminohex-5-ynoatehydrochloride |

2460739-83-5 | 95% | 2.5g |

$4029.00 | 2023-12-15 | |

| Aaron | AR028PE7-1g |

methyl(2R)-2-aminohex-5-ynoatehydrochloride |

2460739-83-5 | 95% | 1g |

$2067.00 | 2025-02-16 | |

| Aaron | AR028PE7-10g |

methyl(2R)-2-aminohex-5-ynoatehydrochloride |

2460739-83-5 | 95% | 10g |

$8812.00 | 2023-12-15 | |

| Aaron | AR028PE7-500mg |

methyl(2R)-2-aminohex-5-ynoatehydrochloride |

2460739-83-5 | 95% | 500mg |

$1618.00 | 2025-02-16 | |

| Enamine | EN300-27081533-1.0g |

methyl (2R)-2-aminohex-5-ynoate hydrochloride |

2460739-83-5 | 95.0% | 1.0g |

$1485.0 | 2025-03-20 | |

| Enamine | EN300-27081533-0.05g |

methyl (2R)-2-aminohex-5-ynoate hydrochloride |

2460739-83-5 | 95.0% | 0.05g |

$344.0 | 2025-03-20 |

methyl (2R)-2-aminohex-5-ynoate hydrochloride 関連文献

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

methyl (2R)-2-aminohex-5-ynoate hydrochlorideに関する追加情報

Methyl (2R)-2-aminohex-5-ynoate hydrochloride (CAS No. 2460739-83-5): A Comprehensive Overview

Methyl (2R)-2-aminohex-5-ynoate hydrochloride, identified by its CAS number 2460739-83-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of extensive study in medicinal chemistry. The unique structural features of this molecule, particularly its chiral center and the presence of both an amine and an alkyne functional group, contribute to its intriguing chemical properties and biological relevance.

The chemical structure of methyl (2R)-2-aminohex-5-ynoate hydrochloride can be described as a hexanoic acid derivative with an additional terminal alkyne group at the fifth carbon position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. The stereochemistry at the second carbon, denoted as (2R), is crucial as it influences the molecule's interaction with biological targets, thereby affecting its pharmacological activity.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. Methyl (2R)-2-aminohex-5-ynoate hydrochloride has emerged as a promising candidate in this context due to its unique structural motifs. Researchers have been exploring its potential as a scaffold for designing new therapeutic agents that can interact with specific enzymes or receptors involved in disease mechanisms.

One of the most compelling aspects of methyl (2R)-2-aminohex-5-ynoate hydrochloride is its ability to serve as a building block for more complex molecules. In drug discovery, such compounds are often used to synthesize analogs that exhibit enhanced potency, selectivity, or bioavailability. The presence of both an amine and an alkyne group provides multiple sites for chemical modification, allowing chemists to tailor the molecule's properties to meet specific pharmacological requirements.

Recent studies have highlighted the compound's potential in inhibiting certain enzymes that play a role in cancer progression. For instance, researchers have investigated its interactions with metalloproteinases, which are known to be involved in tumor invasion and metastasis. The chiral center at the second carbon appears to be critical for achieving optimal binding affinity with these targets, underscoring the importance of stereochemical purity in drug design.

The synthesis of methyl (2R)-2-aminohex-5-ynoate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic techniques such as asymmetric hydrogenation and cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the advancements in synthetic organic chemistry that enable the production of such intricate molecules.

Beyond its potential therapeutic applications, methyl (2R)-2-aminohex-5-ynoate hydrochloride has also been studied for its role in chemical biology research. Its unique structure allows researchers to probe fundamental questions about enzyme-substrate interactions and molecular recognition processes. By using this compound as a tool, scientists can gain insights into how small molecules influence biological systems at the molecular level.

The development of new analytical methods has been instrumental in characterizing methyl (2R)-2-aminohex-5-ynoate hydrochloride and understanding its behavior in various environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed structural information about the compound. These analytical tools are essential for confirming the identity and purity of the compound before it can be used in biological assays or further synthetic applications.

The future prospects of methyl (2R)-2-aminohex-5-ynoate hydrochloride are promising, with ongoing research aimed at expanding its applications in drug discovery and therapeutic development. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield novel derivatives with improved pharmacokinetic profiles and target specificity. As our understanding of disease mechanisms continues to evolve, compounds like methyl (2R)-2-aminohex-5-ynoate hydrochloride will remain at the forefront of innovation in medicinal chemistry.

2460739-83-5 (methyl (2R)-2-aminohex-5-ynoate hydrochloride) 関連製品

- 21683-61-4(3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-)

- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)

- 17082-62-1((2-oxocyclobutyl) acetate)

- 745783-72-6((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)

- 10031-24-0(dibromostannane)

- 13193-53-8(2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)

- 2680706-95-8(4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid)

- 138134-19-7(1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)

- 1822655-46-8(2-(1-Amino-2,2-difluoroethyl)-4-nitrophenol)

- 1396869-76-3(2-methoxy-N-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidin-4-yl}acetamide)